molecular formula C21H29N5O3 B5381376 3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one

3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one

Cat. No.: B5381376
M. Wt: 399.5 g/mol
InChI Key: DHTROPXQISREJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one typically involves multi-step procedures. One common synthetic route includes the reaction of 1,3-benzoxazole with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoxazole ring can be modified using different nucleophiles under basic conditions.

Common reagents and conditions used in these reactions include solvents like DMF, catalysts like HOBt, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in bacterial cell wall synthesis, leading to its antibacterial effects. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Compared to these compounds, 3-[2-[4-

Properties

IUPAC Name

3-[2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-15(2)14-26-8-7-22-20(28)17(26)13-19(27)24-9-11-25(12-10-24)21-23-16-5-3-4-6-18(16)29-21/h3-6,15,17H,7-14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTROPXQISREJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.